4-Pentenyl acetate is an ester that contributes to the fruity and tropical aroma of various fruits, including Mangaba (Hancornia speciosa Gomes) [, ]. It is a significant volatile compound found in these fruits, often in considerable quantities [, ]. In Mangaba, it is one of the three most abundant volatile compounds identified []. This ester plays a crucial role in defining the overall aroma profile of these fruits [].
4-Penten-1-yl acetate is typically derived from the esterification of 4-penten-1-ol with acetic acid or acetic anhydride. This compound belongs to a broader class of alkenes and esters, which are widely studied in organic chemistry due to their reactivity and utility in various chemical reactions and applications.
The synthesis of 4-Penten-1-yl acetate can be achieved through several methods, primarily focusing on the esterification process.
Common Synthesis Method:
Alternative Methods:
2. Direct Acylation:
The molecular structure of 4-Penten-1-yl acetate features a five-membered carbon chain with a double bond between the fourth and fifth carbons, along with an acetate functional group attached to the first carbon.
The presence of both a double bond and an ester functional group contributes to its unique reactivity profile, making it suitable for various organic reactions.
4-Penten-1-yl acetate participates in several important chemical reactions:
The mechanism of action for reactions involving 4-Penten-1-yl acetate varies depending on the specific reaction type:
For addition reactions involving electrophiles:
The physical and chemical properties of 4-Penten-1-yl acetate are crucial for its applications:
Property | Value |
---|---|
Molecular Weight | 128.17 g/mol |
Boiling Point | 144°C to 146°C |
Density | 0.91 g/cm³ |
Flash Point | 46°C (115°F) |
Refractive Index | 1.418 |
These properties indicate that it is a liquid at room temperature with moderate volatility, which is typical for compounds used in organic synthesis.
4-Penten-1-yl acetate finds several scientific applications:
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